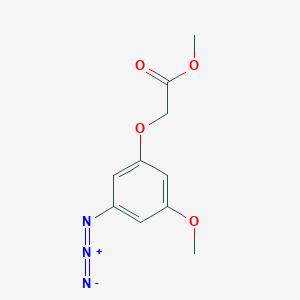
Methyl (3-azido-5-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-azido-5-methoxyphenoxy)acetate is an organic compound that features an azido group, a methoxy group, and a phenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-azido-5-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxyphenol.
Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Esterification: The azido compound is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-azido-5-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted phenoxyacetates.
Reduction: Formation of Methyl (3-amino-5-methoxyphenoxy)acetate.
Oxidation: Formation of Methyl (3-azido-5-hydroxyphenoxy)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl (3-azido-5-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (3-azido-5-methoxyphenoxy)acetate primarily involves its azido group, which can participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper (I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3-amino-5-methoxyphenoxy)acetate: Similar structure but with an amino group instead of an azido group.
Methyl (3-azido-5-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl (3-azido-5-methoxyphenoxy)acetate is unique due to its combination of an azido group and a methoxy group on the phenoxyacetate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114091-04-2 |
|---|---|
Molekularformel |
C10H11N3O4 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl 2-(3-azido-5-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11N3O4/c1-15-8-3-7(12-13-11)4-9(5-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
OJNCZIWPKWHZGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N=[N+]=[N-])OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



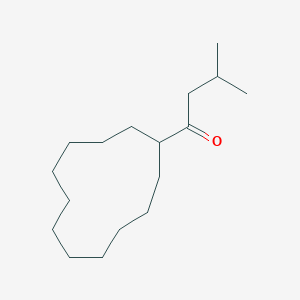
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

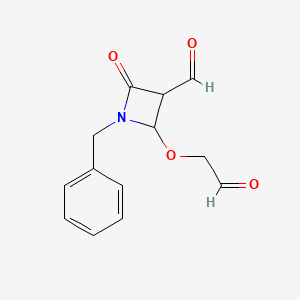
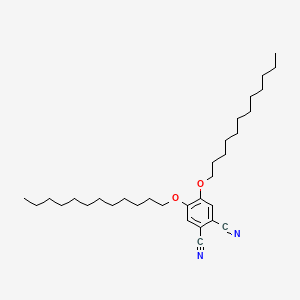
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

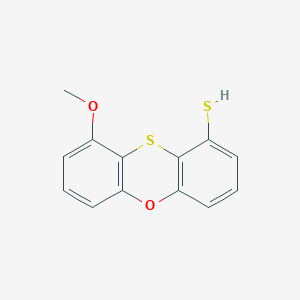
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)

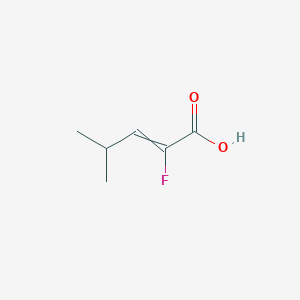
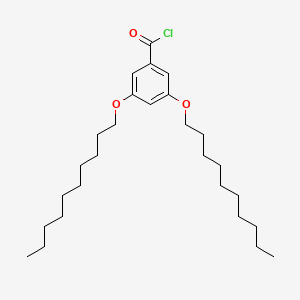
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
